1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol
CAS No.:
Cat. No.: VC17801729
Molecular Formula: C6H9NS2
Molecular Weight: 159.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H9NS2 |
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Molecular Weight | 159.3 g/mol |
IUPAC Name | 1-(2-methyl-1,3-thiazol-4-yl)ethanethiol |
Standard InChI | InChI=1S/C6H9NS2/c1-4(8)6-3-9-5(2)7-6/h3-4,8H,1-2H3 |
Standard InChI Key | GOWFUNKADNWKFI-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CS1)C(C)S |
Introduction
Structural Characteristics and Molecular Identity
Molecular Composition and Structural Features
1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol has the molecular formula C₆H₉NS₂ and a molecular weight of 159.3 g/mol . Its IUPAC name, 1-(2-methyl-1,3-thiazol-4-yl)ethanethiol, reflects the substitution pattern: a methyl group at the 2-position of the thiazole ring and a thiol-terminated ethyl chain at the 4-position. The SMILES notation CC1=NC(=CS1)C(C)S provides a linear representation of its structure, highlighting the connectivity of the thiazole core and thiol group .
The thiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom. This ring system contributes to the compound’s stability and electronic properties, while the thiol (-SH) group introduces nucleophilic reactivity. The methyl substituent at the 2-position influences steric and electronic effects, potentially modulating the compound’s interactions in chemical or biological systems .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
CAS Number | 1593794-99-0 | |
Molecular Formula | C₆H₉NS₂ | |
Molecular Weight | 159.3 g/mol | |
SMILES | CC1=NC(=CS1)C(C)S | |
IUPAC Name | 1-(2-Methyl-1,3-thiazol-4-yl)ethanethiol |
Physical and Chemical Properties
Physicochemical Profile
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2-(2-Methyl-1,3-thiazol-4-yl)ethanol (CAS 121357-04-8), a homolog with a hydroxyl group, has a molecular weight of 143.2 g/mol and a purity of 97% .
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Thiol-containing analogs typically exhibit low water solubility due to the hydrophobic thiazole ring and require organic solvents for dissolution.
Reactivity and Functional Group Behavior
The thiol group (-SH) confers strong nucleophilicity, enabling reactions such as:
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Disulfide bond formation: Oxidation to form S-S bridges, critical in polymer chemistry.
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Alkylation: Reaction with alkyl halides to produce thioethers.
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Metal coordination: Binding to metal ions, relevant in catalysis.
The thiazole ring participates in electrophilic substitution reactions, with the 5-position being most reactive due to electron-rich sulfur and nitrogen atoms .
Applications in Scientific Research
Medicinal Chemistry and Drug Development
Thiazole derivatives are prominent in pharmaceuticals due to their bioisosteric properties and ability to modulate biological targets. Potential applications of 1-(2-Methyl-1,3-thiazol-4-yl)ethane-1-thiol include:
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Antioxidant agents: Thiol groups scavenge reactive oxygen species (ROS), mitigating oxidative stress.
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Antimicrobial compounds: Thiazoles inhibit bacterial enzymes via sulfur-metal interactions.
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Prodrugs: Thiols can be oxidized to disulfides, enabling controlled drug release.
Materials Science
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Polymer crosslinking: Thiol-ene click chemistry for synthesizing hydrogels and elastomers.
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Catalysis: As ligands in transition metal complexes for organic transformations.
Recent Advances and Future Directions
Recent modifications to the Hantzsch synthesis (e.g., microwave-assisted reactions) could enhance the efficiency of producing thiazole-thiol hybrids . Computational studies predicting the compound’s binding affinity for disease targets, coupled with experimental validation, represent a promising avenue for drug discovery .
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